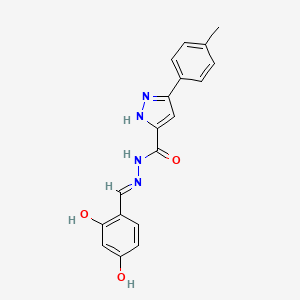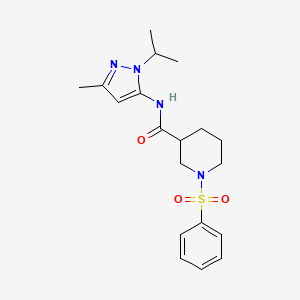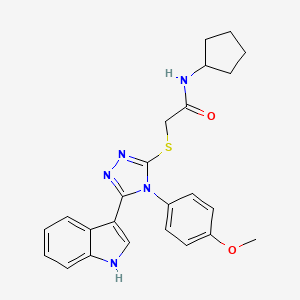
(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C18H16N4O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H16N4O3 . This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Structural and Molecular Docking Studies
Compounds structurally related to the specified chemical have been synthesized and characterized through various spectroscopic methods, including FT-IR, NMR, and ESI-MS. For example, Karrouchi et al. (2021) synthesized a compound with a similar pyrazole-3-carbohydrazide structure, highlighting its potential as an anti-diabetic agent through molecular docking studies. These studies provide a foundation for understanding the chemical and physical properties of such compounds and their interactions with biological targets, suggesting a potential avenue for the development of new therapeutic agents (Karrouchi et al., 2021).
Antiproliferative and Antioxidant Activities
Synthetic analogs have demonstrated significant biological activities. For instance, Karrouchi et al. (2020) described the synthesis of a pyrazole-3-carbohydrazide derivative, demonstrating in vitro antidiabetic and antioxidant activities, as well as potential anti-diabetic activity through molecular docking studies. This indicates the compound's dual therapeutic potential, providing a basis for further exploration of similar compounds in the treatment of diabetes and oxidative stress-related conditions (Karrouchi et al., 2020).
Fluorescence Probing and Sensor Applications
Derivatives of pyrazole-3-carbohydrazide have been employed as fluorescence probes for metal ions, indicating their utility in chemical sensing and environmental monitoring. Wei et al. (2022) developed a new fluorescence probe based on a pyrazole derivative for detecting Al3+ and Fe3+, showcasing its application as an off-on-off sensor for successive detection. This application highlights the potential of such compounds in the development of sensitive and selective sensors for environmental and analytical chemistry applications (Wei et al., 2022).
Corrosion Inhibition
Pyrazole-3-carbohydrazide compounds have also shown promise in materials science, particularly in corrosion inhibition. Paul et al. (2020) investigated the corrosion protection behavior of synthesized carbohydrazide-pyrazole compounds on mild steel in an acidic solution. Their findings suggest that these compounds can serve as effective corrosion inhibitors, which is crucial for extending the life of metal structures and components in industrial applications (Paul et al., 2020).
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-2-4-12(5-3-11)15-9-16(21-20-15)18(25)22-19-10-13-6-7-14(23)8-17(13)24/h2-10,23-24H,1H3,(H,20,21)(H,22,25)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXYTRRHFKACS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600782.png)

![8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2600785.png)

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone](/img/structure/B2600788.png)
![Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2600789.png)


![N-[4-(2,2-Difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]prop-2-enamide](/img/structure/B2600794.png)



